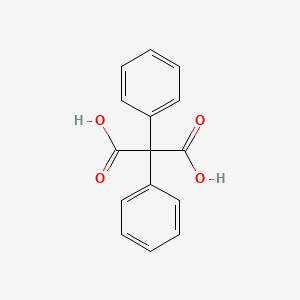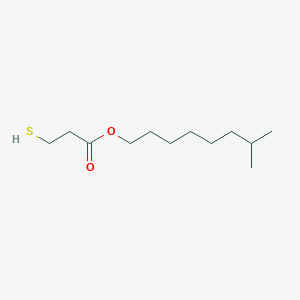
7-Methyloctyl 3-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyloctyl 3-sulfanylpropanoate is an organic compound with the molecular formula C11H22O2S It is a derivative of propanoic acid, featuring a sulfanyl group attached to the third carbon and a 7-methyloctyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyloctyl 3-sulfanylpropanoate typically involves the esterification of 3-sulfanylpropanoic acid with 7-methyloctanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyloctyl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Methyloctyl 3-sulfanylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and oxidative stress-related conditions.
Industry: It is used in the production of high-performance materials, such as polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 7-Methyloctyl 3-sulfanylpropanoate involves its interaction with various molecular targets and pathways. The sulfanyl group can act as a nucleophile, participating in various biochemical reactions. Additionally, the ester group can undergo hydrolysis to release the active sulfanylpropanoic acid, which can further interact with cellular components. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate oxidative stress and microbial growth is of particular interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-sulfanylpropanoate: A simpler ester derivative with similar chemical properties.
Ethyl 3-sulfanylpropanoate: Another ester derivative with a slightly different alkyl group.
7-Methyloctyl 3-sulfanylbutanoate: A structurally similar compound with an additional carbon in the backbone.
Uniqueness
7-Methyloctyl 3-sulfanylpropanoate is unique due to its specific ester and sulfanyl group combination, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to simpler esters provides enhanced hydrophobicity and potential for unique interactions in biological and industrial applications.
Propriétés
Numéro CAS |
56841-50-0 |
|---|---|
Formule moléculaire |
C12H24O2S |
Poids moléculaire |
232.38 g/mol |
Nom IUPAC |
7-methyloctyl 3-sulfanylpropanoate |
InChI |
InChI=1S/C12H24O2S/c1-11(2)7-5-3-4-6-9-14-12(13)8-10-15/h11,15H,3-10H2,1-2H3 |
Clé InChI |
VOMFBILPYQAPBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCOC(=O)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



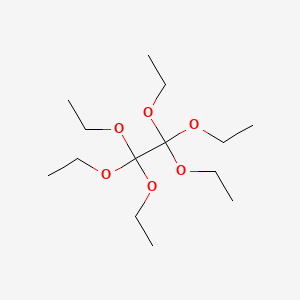
![6-Hydroxy-4,8-dimethyl-6-prop-2-enylbicyclo[3.3.1]nona-3,7-dien-2-one](/img/structure/B13799810.png)
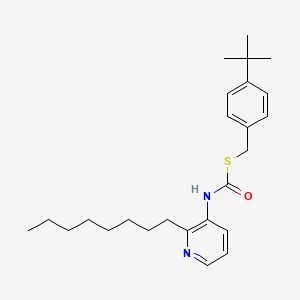

![(3S)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13799815.png)
![Acetyl chloride,[(1-imino-2-methylpropyl)amino]-](/img/structure/B13799835.png)
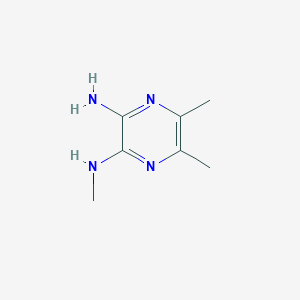

![6-Methyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid methyl ester](/img/structure/B13799856.png)
![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
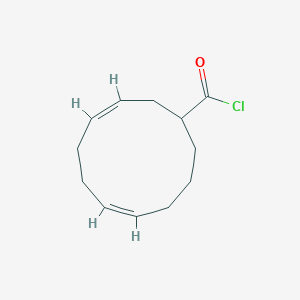
![1H-Cyclopenta[4,5]pyrrolo[3,2-e]benzimidazole(9CI)](/img/structure/B13799866.png)
